Lipophilicity Advantage Over Unsubstituted Pyrazole-1-propanoic Acid
The 5-methyl substituent raises the computed XLogP3 of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid to 0.1, compared with −0.3 for the des-methyl analog 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) [1]. This 0.4 log unit increase corresponds to an approximately 2.5-fold higher predicted partition coefficient, which can translate into modestly improved passive membrane permeability for conjugate compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 (PubChem computed) |
| Comparator Or Baseline | 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0): −0.3 (PubChem computed) |
| Quantified Difference | Δ XLogP3 = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity can enhance permeability and metabolic stability of derived lead compounds, making this scaffold a preferred starting point for CNS or intracellular targets where logD optimization is crucial.
- [1] PubChem. (2025). 3-(1H-pyrazol-1-yl)propanoic acid, CID 1092972; 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid, CID 814994. National Center for Biotechnology Information. Comparison of XLogP3-AA values. View Source
